molecular formula C4H2Br2O2S B12114989 3,4-Dibromothiophene 1,1-dioxide

3,4-Dibromothiophene 1,1-dioxide

Cat. No.: B12114989
M. Wt: 273.93 g/mol
InChI Key: QERKVUNAYWYBNB-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H2Br2O2S It is a derivative of thiophene, where the thiophene ring is substituted with two bromine atoms at the 3 and 4 positions and an oxygen atom at the 1 position, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the bromination of thiophene followed by oxidation. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dibromothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The bromine atoms and the sulfone group make it highly reactive, allowing it to participate in multiple reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromothiophene 1,1-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H2Br2O2S

Molecular Weight

273.93 g/mol

IUPAC Name

3,4-dibromothiophene 1,1-dioxide

InChI

InChI=1S/C4H2Br2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H

InChI Key

QERKVUNAYWYBNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1(=O)=O)Br)Br

Origin of Product

United States

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